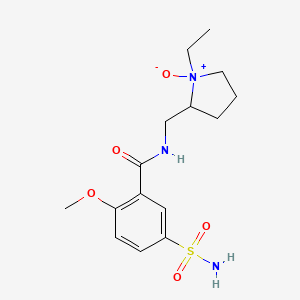

t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate

Overview

Description

Molecular Structure Analysis

The molecular structure of a similar compound, tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, has been reported. It has a molecular weight of 188.27 . Another related compound, TERT-BUTYL N-(1-AMINO-2-METHYLPROPAN-2-YL)CARBAMATE HYDROCHLORIDE, has a molecular formula of C9H21ClN2O2 and an average mass of 224.728 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, have been reported. It is a solid with a purity of 97%. It should be stored in a dark place, in an inert atmosphere, at 2-8°C . Another related compound, tert-Butyl (1-aminopropan-2-yl)carbamate, has a molecular formula of CHNO, an average mass of 174.241 Da, and a mono isotopic mass of 174.136826 Da .Scientific Research Applications

Synthesis and Characterization

- t-Butyl carbazate, when refluxed with aldehydes, yields compounds like (E)-t-butyl-2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate. These compounds are characterized using spectral data analysis and single crystal X-ray studies. Theoretical calculations like DFT/B3LYP/6-311G (d, p) level of theory are used for further confirmation (Bhat et al., 2019).

Chemical Reactivity and Biological Target Prediction

- Molecular Electrostatic Potential Surface (MEPS) and Frontier Molecular Orbital (FMO) analysis indicate similar reactivity behavior for these compounds. Online Pass Prediction suggests moderate potency against Mcl-1 enzyme, with binding energy indicating moderate binding efficiency (Bhat et al., 2018).

Catalytic Applications

- Tertiary alkyl-substituted alkynes react with tert-butylhydrazine, catalyzed by TpRh(C2H4)2/P(2-furyl)3, forming 3,3,3-trisubstituted propionitrile derivatives. This reaction system is applicable to various alcohols and amines, suggesting its potential in organic synthesis (Fukumoto et al., 2016).

Fungicidal Activity

- Derivatives containing t-butyl show excellent fungicidal activity against specific pathogens. Structure-activity relationships imply that t-butyl introduction in the side chain enhances hydrophobic interaction with the active site, influencing fungicidal efficacy (Liu et al., 2021).

Peptide Modification and Cell Labeling

- Tetrazine-containing amino acid derivatives, synthesized with tert-butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate, demonstrate significant biological activity. They are used in peptide modification and show potential for cancer cell labeling (Ni et al., 2015).

Pharmaceutical Applications

- Synthesis of beta-aminoacyl-containing cyclic hydrazine derivatives, including tert-butyl variations, shows potential as inhibitors for enzymes like DPP-IV, which are significant in treating type 2 diabetes (Ahn et al., 2007).

X-ray Analysis and Urease Inhibition

- Adamantane-linked hydrazine-1-carbothioamide derivatives with t-butyl exhibit urease inhibition potential and moderate antiproliferative activities, as revealed by in vitro assays and molecular docking analysis (Al-Wahaibi et al., 2022).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(1-amino-2-methylpropan-2-yl)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O2/c1-8(2,3)14-7(13)11-12-9(4,5)6-10/h12H,6,10H2,1-5H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFWRLLMFAPTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide](/img/structure/B1383809.png)

![(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383810.png)

![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)

![Benzo[c]isothiazole-5-carbaldehyde](/img/structure/B1383814.png)

![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)